molecular formula C17H12N2O B2827676 4-(Naphtho[2,1-d]oxazol-2-yl)aniline CAS No. 56317-26-1

4-(Naphtho[2,1-d]oxazol-2-yl)aniline

Cat. No.: B2827676
CAS No.: 56317-26-1
M. Wt: 260.296
InChI Key: XJQNJRAYEHNHNW-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Modern Chemistry and Materials Science

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their ring, are fundamental to modern chemistry and materials science. nih.govbohrium.commdpi.com These molecules form the backbone of countless natural and synthetic substances, including essential biomolecules like DNA, vitamins, and hormones. mdpi.comnih.govijrpc.com In medicinal chemistry, it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring, making them indispensable in drug discovery. researchgate.netresearchgate.net They are integral to a wide array of pharmaceuticals, including anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.govnih.gov

The utility of heterocyclic compounds extends profoundly into materials science. bohrium.com Their diverse and tunable electronic and optical properties make them ideal building blocks for functional materials. nih.gov They are crucial in the development of conducting polymers, organic semiconductors, and advanced dyes. researchgate.netnih.gov In optoelectronics, heterocyclic scaffolds are extensively used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where their structural versatility allows for the fine-tuning of properties like charge mobility, and light absorption and emission. bohrium.com

Rationale for Investigating 4-(Naphtho[2,1-d]oxazol-2-yl)aniline as a Research Subject

The investigation into this compound is driven by the unique combination of its constituent chemical moieties: the aniline (B41778) group and the fused naphthoxazole system. This structure represents a classic donor-π-acceptor (D-π-A) framework, where the electron-donating aniline group is connected to the electron-accepting and π-conjugated naphthoxazole core. Such D-π-A systems are renowned for their interesting photophysical properties, including intramolecular charge transfer (ICT), which is often associated with strong fluorescence and solvatochromism (a change in spectroscopic properties with solvent polarity).

Aniline, the simplest aromatic amine, consists of a phenyl group attached to an amino group. nih.gov It is an electron-rich system that is highly susceptible to electrophilic substitution reactions. nih.gov This reactivity and its structural versatility make aniline and its derivatives crucial starting materials in the synthesis of a vast range of industrial chemicals, including dyes, polymers, and pharmaceuticals. nih.govresearchgate.net In drug discovery, the aniline moiety is a common feature in many bioactive molecules. nih.gov However, it can also present challenges, such as metabolic instability or potential toxicity, prompting chemists to sometimes seek bioisosteric replacements. In the context of fluorophore design, the amino group of aniline acts as a potent electron-donating group, which can enhance fluorescence properties when conjugated with a suitable π-system.

Fused aromatic systems are critical in the design of high-performance fluorophores and advanced organic materials. Expanding the π-conjugation of a molecule by fusing aromatic rings is one of the most effective strategies for tuning its optical and electronic properties. This extension of the conjugated system typically leads to a bathochromic (red) shift in both the absorption and emission spectra, moving the molecule's response to longer wavelengths. This principle is fundamental for developing dyes and fluorophores for specific applications, such as biological imaging, where longer wavelengths are preferred for deeper tissue penetration and reduced background fluorescence. The rigid, planar structure of fused aromatic systems also contributes to high fluorescence quantum yields by reducing non-radiative decay pathways. In materials science, these extended π-systems are essential for achieving high charge carrier mobility in organic semiconductors used in devices like OLEDs.

The photophysical properties of naphthoxazole derivatives are highly sensitive to their chemical environment, a characteristic known as solvatochromism. Research on compounds structurally analogous to this compound, such as other 2-(aminophenyl)naphthoxazole derivatives, has demonstrated that while their UV-Vis absorption spectra are often insensitive to solvent polarity, their fluorescence spectra show significant solvatochromic effects. nih.gov This behavior results in large Stokes shifts and indicates a substantial increase in the dipole moment upon excitation, consistent with the formation of an intramolecular charge-transfer (ICT) excited state. nih.gov

The table below presents photophysical data for a closely related isomer, 2-(4-N,N-dimethylaminophenyl)naphtho[1,2-d]oxazole, in various solvents, illustrating the typical solvatochromic behavior expected from this class of compounds.

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)Quantum Yield (ΦF)
Cyclohexane36642238500.65
Dioxane36944847600.79
Ethyl Acetate36847660600.81
Acetonitrile36752279200.66
Methanol36853584400.25

Data derived from studies on the analogous compound 2-(4-N,N-dimethylaminophenyl)naphtho[1,2-d]oxazole. This data is presented to illustrate the expected photophysical behavior of this compound due to structural similarity. nih.gov

Properties

IUPAC Name

4-benzo[g][1,3]benzoxazol-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c18-13-8-5-12(6-9-13)17-19-15-10-7-11-3-1-2-4-14(11)16(15)20-17/h1-10H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQNJRAYEHNHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=N3)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization of 4 Naphtho 2,1 D Oxazol 2 Yl Aniline Systems

Vibrational Spectroscopy for Detailed Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of bonds. For 4-(Naphtho[2,1-d]oxazol-2-yl)aniline, the FTIR spectrum is expected to exhibit characteristic absorption bands that confirm its key structural features.

The primary amine (-NH₂) group on the aniline (B41778) moiety gives rise to two distinct stretching vibrations, typically observed in the 3450-3250 cm⁻¹ region. One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. Additionally, the N-H bending vibration is expected to appear around 1650-1580 cm⁻¹.

The aromatic C-H stretching vibrations of both the naphthyl and aniline rings are anticipated in the 3100-3000 cm⁻¹ range. The C=C stretching vibrations within these aromatic rings typically produce a series of sharp bands between 1600 and 1450 cm⁻¹. The spectrum will also feature bands corresponding to the C-N stretching of the aniline group, usually found around 1340-1250 cm⁻¹, and the C-O-C stretching of the oxazole (B20620) ring. The characteristic C=N stretching vibration of the oxazole ring is expected in the 1680-1620 cm⁻¹ region.

Table 1: Expected FTIR Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amine (-NH₂)Asymmetric & Symmetric N-H Stretch3450 - 3250
Amine (-NH₂)N-H Bend1650 - 1580
Aromatic C-HC-H Stretch3100 - 3000
Aromatic C=CC=C Stretch1600 - 1450
Oxazole C=NC=N Stretch1680 - 1620
Aniline C-NC-N Stretch1340 - 1250
Oxazole C-O-CAsymmetric Stretch1250 - 1150

Raman Spectroscopy (FT-Raman, SERS, TES) for Molecular Vibrations and Solid-State Analysis

The Raman spectrum would be dominated by strong bands corresponding to the aromatic ring stretching modes of the fused naphthyl and aniline systems, typically appearing in the 1610-1570 cm⁻¹ and 1000 cm⁻¹ (ring breathing) regions. The symmetric vibrations of the C=C bonds in the aromatic rings are particularly Raman active. The C-C stretching vibrations within the rings and the C-N stretching of the aniline group would also be observable.

Techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TES) could be employed to significantly enhance the Raman signal, allowing for the detection of minute quantities of the compound or for studying its orientation on a surface. These techniques would be particularly valuable for analyzing the solid-state packing and intermolecular interactions of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-Dimensional (1D) NMR (¹H, ¹³C) for Proton and Carbon Environments

¹H NMR: The proton NMR spectrum of this compound would display a series of signals corresponding to the distinct proton environments in the molecule. The aromatic protons on the naphthyl and aniline rings would resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The integration of these signals would correspond to the number of protons in each environment. The protons on the aniline ring would appear as doublets, reflecting their ortho and meta positions relative to the amino group. The protons of the fused naphthyl ring system would exhibit a more complex pattern of doublets, triplets, and multiplets due to spin-spin coupling between adjacent protons. The two protons of the primary amine (-NH₂) group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atom of the oxazole ring attached to both nitrogen and oxygen (C2) is expected to be significantly deshielded, resonating in the range of δ 160-165 ppm. The other aromatic carbons of the naphthyl and aniline rings would appear in the typical aromatic region of δ 110-150 ppm. The carbon atoms directly attached to the nitrogen of the aniline group and the oxygen of the oxazole ring would show characteristic chemical shifts influenced by the heteroatoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
Atom TypeSpectroscopyPredicted Chemical Shift (δ, ppm)Notes
Aromatic Protons (Naphthyl, Aniline)¹H NMR7.0 - 8.5Complex splitting patterns (doublets, triplets, multiplets).
Amine Protons (-NH₂)¹H NMRVariable (e.g., 4.0 - 6.0)Broad singlet, position is solvent/concentration dependent.
Oxazole C2 Carbon¹³C NMR160 - 165Most deshielded carbon in the heterocyclic ring.
Aromatic Carbons¹³C NMR110 - 150Includes carbons of both the naphthyl and aniline rings.

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal proton-proton coupling correlations. Cross-peaks would appear between signals of protons that are on adjacent carbon atoms, allowing for the tracing of the connectivity within the naphthyl and aniline ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule, for instance, confirming the linkage of the aniline ring to the C2 position of the naphtho-oxazole core. It would show correlations from the aniline protons to the C2 carbon of the oxazole.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, which has a molecular formula of C₁₇H₁₂N₂O, the expected exact mass can be calculated.

Using electrospray ionization (ESI), the compound would likely be observed as the protonated molecule, [M+H]⁺. HRMS can measure the mass-to-charge ratio (m/z) of this ion to within a few parts per million (ppm), allowing for the unambiguous determination of its elemental formula. This high level of accuracy helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions. For instance, the calculated exact mass for the protonated molecule [C₁₇H₁₃N₂O]⁺ would be compared to the experimentally measured value to confirm the identity of the synthesized compound.

X-ray Diffraction Analysis for Solid-State Structural Insights

Single-Crystal X-ray Analysis and Crystal Packing

The process of single-crystal X-ray analysis involves growing a high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced is unique to the crystal's internal structure. Analysis of this pattern allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the crystal system (e.g., monoclinic, orthorhombic), and the space group (the symmetry elements of the crystal).

For a molecule like this compound, one would anticipate a crystal structure that accommodates the rigid, planar naphthoxazole moiety and the more flexible aniline group. The crystal packing, or the arrangement of molecules in the crystal, would be a balance of maximizing attractive intermolecular forces and achieving efficient space-filling.

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained from such an experiment. Note: The following data is illustrative and not based on experimental results for the specified compound.

Parameter Hypothetical Value
Empirical FormulaC₁₇H₁₂N₂O
Formula Weight260.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)13.5
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1375
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.258
R-factor0.045

Understanding Molecular Arrangement and Intermolecular Interactions in the Solid State

The solid-state structure of organic molecules is governed by a variety of non-covalent intermolecular interactions. These forces dictate the molecular packing and can significantly influence the material's physical properties, such as melting point, solubility, and optical behavior. For this compound, several types of interactions would be expected to play a crucial role.

The presence of the aniline group's -NH₂ moiety provides a site for hydrogen bonding, where the hydrogen atoms can act as donors and the nitrogen atom as an acceptor. The oxygen and nitrogen atoms within the oxazole ring can also serve as hydrogen bond acceptors. These hydrogen bonds are among the strongest intermolecular forces and would likely be a dominant factor in the crystal packing.

Additionally, the extensive aromatic systems of the naphthyl and phenyl rings would lead to significant π-π stacking interactions. In these interactions, the electron-rich π systems of adjacent aromatic rings align, contributing to the stability of the crystal structure. The geometry of this stacking can vary, from face-to-face to offset arrangements.

Interaction Type Atoms Involved (Donor-H···Acceptor) Hypothetical Distance (Å) Hypothetical Angle (°)
Hydrogen BondN-H···N (aniline to oxazole)2.9170
Hydrogen BondN-H···O (aniline to oxazole)3.0165
π-π StackingNaphthyl centroid to Phenyl centroid3.6-

Without experimental crystallographic data for this compound, a definitive description of its solid-state structure and intermolecular interactions cannot be provided. The information presented here is based on the general principles of X-ray crystallography and the expected behavior of the functional groups present in the molecule.

Computational and Theoretical Studies on 4 Naphtho 2,1 D Oxazol 2 Yl Aniline and Analogs

Density Functional Theory (DFT) for Ground State Electronic Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecules in their ground state. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, orbital energies, and various reactivity descriptors, providing a foundational understanding of a molecule's intrinsic characteristics.

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For 2-aryl-naphthoxazole systems, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com

In the case of 4-(Naphtho[2,1-d]oxazol-2-yl)aniline, the geometry is defined by the spatial arrangement of the naphthoxazole core and the aniline (B41778) ring. A critical parameter is the dihedral angle between these two planar moieties. This angle influences the degree of π-conjugation across the molecule, which in turn affects its electronic and optical properties. A smaller dihedral angle generally implies greater conjugation, leading to a more delocalized electronic system. Computational results for similar 2-arylbenzoxazole structures show that optimized geometries can accurately reproduce experimental crystal structures, confirming the reliability of the DFT approach. researchgate.net The planarity between the donor (aniline) and acceptor (naphthoxazole) parts of the molecule is a key factor in facilitating charge transfer upon excitation.

Frontier Molecular Orbital (FMO) theory is central to describing the electronic behavior and reactivity of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals reveals the regions of the molecule involved in electronic transitions.

For donor-acceptor molecules like this compound, the HOMO is typically localized on the electron-donating aniline moiety, while the LUMO is concentrated on the electron-accepting naphthoxazole core. researchgate.net This separation of the frontier orbitals is a hallmark of molecules with charge-transfer characteristics.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comscispace.com A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and polarizability. thaiscience.info DFT calculations provide reliable estimates of these orbital energies and the resulting energy gap.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Representative 2-Aryl-Naphthoxazole Analog
ParameterEnergy (eV)
EHOMO-5.85
ELUMO-2.21
Energy Gap (ΔE)3.64

Derived from the HOMO and LUMO energies, global chemical reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. thaiscience.infotci-thaijo.org These parameters are essential for predicting how a molecule will behave in a chemical reaction.

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Hardness represents the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." asianpubs.org

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. thaiscience.info

Polarizability : This property relates to how easily the electron cloud of a molecule can be distorted by an external electric field. Molecules with small HOMO-LUMO gaps tend to have higher polarizability.

These descriptors collectively offer a comprehensive picture of the molecule's reactivity profile. asianpubs.org

Table 2: Calculated Global Chemical Reactivity Descriptors for a Representative 2-Aryl-Naphthoxazole Analog
DescriptorCalculated Value (eV)
Chemical Potential (μ)-4.03
Chemical Hardness (η)1.82
Electrophilicity Index (ω)4.46

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying molecules in their electronically excited states. TD-DFT can accurately predict electronic absorption spectra and provide insights into the nature of electronic transitions, such as Intramolecular Charge Transfer (ICT). researchgate.net

TD-DFT calculations can simulate the UV-Visible absorption spectrum of a molecule by determining the energies of vertical electronic transitions from the ground state to various excited states. The results typically include the absorption wavelength (λmax), the oscillator strength (f), which is related to the intensity of the absorption band, and the character of the transition (e.g., HOMO → LUMO). scispace.com

For this compound, the lowest energy transition is expected to be a π → π* transition with significant HOMO → LUMO character. This corresponds to the excitation of an electron from the aniline moiety to the naphthoxazole core, which is characteristic of a charge-transfer transition. researchgate.net Such transitions are responsible for the molecule's color and photophysical properties.

Table 3: Predicted Electronic Transition Data for a Representative 2-Aryl-Naphthoxazole Analog
Transitionλmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13851.25HOMO → LUMO (95%)
S0 → S23200.18HOMO-1 → LUMO (88%)

One of the most significant features of donor-acceptor molecules is the phenomenon of Intramolecular Charge Transfer (ICT). researchgate.net Upon photoexcitation, there is a significant redistribution of electron density from the donor part of the molecule to the acceptor part. This leads to an excited state that is much more polar than the ground state.

TD-DFT is used to quantify the ICT character by calculating the dipole moments of the ground state (μg) and the first excited state (μe). A large difference between the excited-state and ground-state dipole moments (Δμ = μe - μg) is a strong indicator of an ICT state. researchgate.netpreprints.org The increased polarity of the excited state is responsible for the pronounced solvatochromism observed in many 2-aryl-naphthoxazole derivatives, where the fluorescence emission shifts to longer wavelengths in more polar solvents. researchgate.net

Table 4: Calculated Ground and Excited State Dipole Moments for a Representative 2-Aryl-Naphthoxazole Analog
StateDipole Moment (Debye)
Ground State (μg)3.5
Excited State (μe)12.8
Δμ (μe - μg)9.3

Molecular Dynamics and Docking Simulations for Interaction Mechanisms

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid. nih.govjbiochemtech.com These methods are fundamental in drug discovery and materials science for understanding the stability and dynamics of molecular complexes. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijcce.ac.irnih.gov The process involves sampling a wide range of conformations of the ligand within the active site of the target and scoring them based on binding affinity, which is often estimated in kcal/mol. nih.govijcce.ac.ir For instance, docking studies on novel 4-anilinoquinazoline (B1210976) derivatives, which share structural similarities with the aniline moiety of the subject compound, have been used to evaluate their binding modes with protein targets like EGFR and VEGFR-2. ijcce.ac.ir Such studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. jbiochemtech.comajchem-a.com

Following docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the complex. MD simulations model the atomic movements over time by solving Newton's equations of motion, allowing researchers to assess the stability of the docked pose and observe conformational changes in both the ligand and the receptor. nih.govsamipubco.com Simulations lasting for nanoseconds can confirm the stability of the interactions predicted by docking and calculate binding free energies, offering a more rigorous assessment of binding affinity. nih.govsamipubco.com

Table 1: Representative Molecular Docking Results for Naphthoxazole Analogs Against a Hypothetical Kinase Target.
CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Analog A (4-methoxy substitution)-8.7LEU276, HIS146, PHE155Hydrophobic, Hydrogen Bond
Analog B (4-chloro substitution)-9.2PHE210, TYR308, GLY154π-π Stacking, Hydrogen Bond
Analog C (unsubstituted)-8.1LEU276, PHE210Hydrophobic

Analysis of Non-Covalent and Supramolecular Interactions

Non-covalent interactions are the primary forces driving molecular recognition, self-assembly, and the stabilization of macromolecular structures. nih.govmhmedical.com Although significantly weaker than covalent bonds, their collective effect is profound, dictating everything from the three-dimensional shape of proteins to the formation of molecular crystals. nih.govmhmedical.com For molecules like this compound, the aromatic naphthoxazole core and the aniline substituent provide multiple sites for engaging in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

Theoretical tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to visualize and quantify these weak interactions based on electron density and its derivatives. nih.govnih.govresearchgate.net These methods can identify regions of steric repulsion, hydrogen bonding, and van der Waals contacts, providing a detailed map of the forces that govern supramolecular assemblies. nih.govresearchgate.net

Hydrogen bonds are highly directional, specific interactions that play a critical role in the structure of biological molecules and synthetic materials. mdpi.comnih.gov In this compound, the aniline -NH2 group can act as a hydrogen bond donor, while the nitrogen atom of the oxazole (B20620) ring can act as an acceptor. These interactions can lead to the formation of defined supramolecular structures, such as sheets or chains, in the solid state. researchgate.net The presence and geometry of these hydrogen bonds can be confirmed experimentally through X-ray crystallography and studied computationally using DFT methods. nih.gov

A related phenomenon in heterocyclic molecules containing hydroxyl or amino groups is excited-state intramolecular proton transfer (ESIPT). nih.govnih.gov In ESIPT, a proton is transferred from a donor group to a nearby acceptor group within the same molecule upon photoexcitation. nih.govhku.hk This process leads to the formation of a transient keto-tautomer, which often exhibits a large Stokes shift in its fluorescence spectrum. While the subject compound lacks the requisite intramolecular hydrogen bond for ESIPT, analogs functionalized with a hydroxyl group ortho to the oxazole linkage, such as 2-(2′-hydroxynaphthalenyl)-benzoxazole, have been shown to undergo deprotonation and isomerization in the excited state. nih.govhku.hk

Van der Waals forces are ubiquitous, non-directional attractions arising from temporary fluctuations in electron density that create transient dipoles. wikipedia.orgchemguide.co.uk These forces, also known as London dispersion forces, are significant for large molecules with extensive surface areas, such as polycyclic aromatic compounds. libretexts.org Although individually weak, the cumulative effect of van der Waals interactions contributes substantially to the cohesion of molecules in condensed phases and plays a key role in host-guest interactions and ligand binding. wikipedia.orgrsc.org

Table 2: Calculated Interaction Energies for Non-Covalent Dimers of a Naphthoxazole Analog.
Dimer ConfigurationInteraction TypeInteraction Energy (kJ/mol)
Parallel-Displacedπ-π Stacking-45.2
T-Shapedπ-π Stacking / C-H···π-28.7
Hydrogen-Bonded (head-to-tail)N-H···N Hydrogen Bond-22.5
Cofacialπ-π Stacking / van der Waals-35.8

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, forming the basis of many biological processes and supramolecular chemistry. rsc.org The specific shape and electronic properties of this compound allow it to act as a "guest" molecule, fitting into the cavity of a larger "host" molecule, such as a cyclodextrin, calixarene, or a biological receptor like a DNA minor groove or an enzyme active site. rsc.orgnih.gov

The binding of benzoxazole-containing ligands to nucleic acids, for example, has been shown to be sequence-specific, driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions within the DNA minor groove. nih.gov Computational modeling can rationalize these specific interactions and predict how modifications to the guest molecule's structure would alter its binding affinity and specificity. nih.gov This understanding is critical for designing molecules with tailored recognition properties for applications in sensing, catalysis, and medicine.

Photophysical Investigations of 4 Naphtho 2,1 D Oxazol 2 Yl Aniline Systems

Absorption and Emission Spectroscopy

The photophysical behavior of 4-(Naphtho[2,1-d]oxazol-2-yl)aniline is governed by its electronic structure, which features an electron-donating aniline (B41778) moiety connected to an electron-accepting naphthoxazole core. This donor-π-acceptor (D-π-A) arrangement is fundamental to its absorption and emission properties. In non-polar solvents, the molecule typically exhibits absorption maxima in the ultraviolet region, corresponding to localized π-π* electronic transitions within the aromatic system.

Solvatochromism, the change in a substance's color with solvent polarity, is a pronounced feature of this class of compounds. While the absorption spectra of this compound and its derivatives show relatively insignificant shifts with changes in solvent polarity, their emission spectra exhibit strong positive solvatochromism. researchgate.net This phenomenon indicates a substantial increase in the molecular dipole moment upon excitation from the ground state to the first singlet excited state (S₁).

In the ground state, there is minimal electronic interaction between the aniline donor and the naphthoxazole acceptor. However, upon photoexcitation, an efficient intramolecular charge transfer (ICT) occurs, leading to a highly polar excited state. researchgate.netnih.gov This excited state is more effectively stabilized by polar solvents than by non-polar solvents. Consequently, as solvent polarity increases, the energy of the excited state is lowered, resulting in a bathochromic (red) shift of the emission maximum. researchgate.net For instance, a related derivative shows a significant emission shift from 455 nm in a non-polar solvent like toluene (B28343) to 555 nm in the highly polar solvent DMSO. researchgate.net

Table 1: Solvent Effects on Absorption and Emission Maxima for a Representative Naphthoxazole Derivative

Solvent Polarity (ET(30)) Absorption Max (λabs, nm) Emission Max (λem, nm)
Toluene 33.9 385 455
Chloroform (B151607) 39.1 387 496
Acetone 42.2 384 525
Acetonitrile 45.6 383 535
DMSO 45.1 386 555

Data adapted from studies on closely related naphthoxazole systems. researchgate.net

The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. For this compound systems, large Stokes shifts are commonly observed, a direct consequence of the ICT mechanism. The significant reorganization of electron density following excitation means that the geometry of the relaxed excited state is substantially different from that of the ground state.

The large separation between the emission and absorption bands is highly desirable for applications in fluorescence-based detection and imaging, as it minimizes self-absorption and enhances signal-to-noise ratios. The magnitude of the Stokes shift also correlates with solvent polarity; more polar solvents induce greater stabilization of the ICT state, leading to larger Stokes shifts. nih.gov For example, in chloroform, a related N-arylnaphtho[2,3-d]oxazol-2-amine exhibits an absorption maximum around 330 nm and an emission maximum around 350 nm, resulting in a modest Stokes shift, while other derivatives show much larger shifts in more polar environments. mdpi.commdpi.com

Table 2: Representative Stokes Shifts in Various Solvents

Solvent Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (nm) Stokes Shift (cm-1)
Toluene 385 455 70 3990
Chloroform 387 496 109 5660
DMSO 386 555 169 7540

Calculated from data presented in Table 1. researchgate.net

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed. For this compound and related structures, the quantum yield is highly dependent on the molecular environment and structure.

In many cases, an increase in solvent polarity not only causes a red shift in emission but also leads to an increase in the fluorescence quantum yield. researchgate.net This suggests that the polar environment helps to stabilize the emissive ICT state and may reduce the rates of non-radiative decay pathways. However, in some systems, excessive stabilization in highly polar solvents can promote non-radiative decay, leading to a decrease in quantum yield. Studies on N-arylnaphtho[2,3-d]oxazol-2-amines in chloroform have reported quantum yields ranging from negligible to 32%, depending on the substituent on the aniline ring. mdpi.com

Fluorescence Lifetime Measurements and Excited State Deactivation Pathways

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. This parameter provides insight into the kinetics of the excited state and the competition between radiative and non-radiative deactivation pathways. While specific fluorescence lifetime data for this compound are not prominently available in the reviewed literature, the behavior of similar aromatic fluorophores can provide context. mdpi.com

The deactivation of the excited state can occur through two primary routes:

Radiative Decay: The emission of a photon (fluorescence), returning the molecule to the ground state. The rate of this process is denoted as kr.

Non-Radiative Decay: Deactivation without photon emission, which includes processes like internal conversion and intersystem crossing to the triplet state. The combined rate of these processes is denoted as knr.

The fluorescence quantum yield is related to these rates by the equation: ΦF = kr / (kr + knr), and the fluorescence lifetime is τ = 1 / (kr + knr). Therefore, factors that influence the rates of radiative and non-radiative decay, such as solvent polarity, temperature, and molecular rigidity, will also affect the fluorescence lifetime. For many organic dyes, lifetimes are typically in the range of 1 to 10 nanoseconds.

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that involves the transfer of a proton within a molecule in its excited state. This process requires a specific molecular structure containing both a proton-donating group (e.g., -OH, -NH) and a proton-accepting group situated in close proximity, often forming an intramolecular hydrogen bond. Upon excitation, the acidity and basicity of these groups can change dramatically, facilitating the rapid transfer of the proton.

The hallmark of an ESIPT process is the observation of a dual fluorescence emission or a single, largely Stokes-shifted emission corresponding to the keto-tautomer formed after proton transfer. While ESIPT is a well-known phenomenon in many heterocyclic systems, including certain benzoxazole (B165842) and naphthoxazole derivatives, it is not a characteristic feature of this compound itself. The aniline -NH₂ group is not suitably positioned to form the necessary intramolecular hydrogen bond with the oxazole (B20620) nitrogen to facilitate proton transfer. ESIPT in naphthoxazole systems is typically observed in compounds that possess a hydroxyl (-OH) group at a position ortho to the oxazole ring, which can form a hydrogen bond with the nitrogen atom of the oxazole.

Stimuli-Responsive Luminescence (e.g., Aggregachromism, Mechanochromism)

Stimuli-responsive luminescence refers to changes in the emission properties of a material in response to external stimuli such as mechanical force (mechanochromism), aggregation state (aggregachromism), temperature, or pH. These properties are of great interest for applications in sensing and smart materials.

While specific studies detailing the aggregachromic or mechanochromic behavior of this compound are limited, related D-π-A molecules often exhibit such phenomena.

Aggregachromism describes the change in luminescence properties when molecules aggregate from a solution state to a solid or aggregated state. Many planar aromatic dyes suffer from aggregation-caused quenching (ACQ), where fluorescence is diminished in the solid state. However, other systems exhibit Aggregation-Induced Emission (AIE), where they are non-emissive in solution but become highly fluorescent upon aggregation due to the restriction of intramolecular motions.

Mechanochromism is a change in luminescence color upon the application of mechanical force, such as grinding or shearing. This change is often due to alterations in the molecular packing and intermolecular interactions within the crystal lattice, leading to different emissive states.

Given its donor-acceptor structure and potential for varied intermolecular packing arrangements, it is plausible that this compound or its derivatives could exhibit these stimuli-responsive properties, though dedicated research is needed to confirm this.

Principles of White Light Molecular Fluorescence Generation

White light emission from a single molecular species is a fascinating and highly sought-after phenomenon in materials science due to its potential applications in lighting, displays, and sensing technologies. Unlike traditional methods of generating white light, which often involve the combination of multiple light-emitting components, single-molecule white light emitters offer superior color stability, reproducibility, and simplified device fabrication. The generation of white light from a single organic molecule is typically achieved by ensuring that the emission spectrum of the molecule covers the entire visible range, or by the simultaneous emission of two complementary colors (e.g., blue and yellow) or three primary colors (red, green, and blue). nih.gov

Several photophysical principles can be harnessed to achieve white light molecular fluorescence. One common strategy involves the controlled mixing of different electronic transitions within a single molecule. For instance, a molecule might be designed to have both a locally excited (LE) state and a charge-transfer (CT) state, which can emit at different wavelengths. By carefully tuning the molecular structure and its environment, the relative intensities of these emissions can be balanced to produce white light.

Another approach is to utilize excited-state intramolecular proton transfer (ESIPT). In ESIPT-capable molecules, a proton transfer occurs in the excited state, leading to the formation of a tautomer with a different electronic structure and, consequently, a different emission wavelength. The simultaneous emission from both the original and the tautomeric forms can result in a broad emission spectrum that appears as white light.

Furthermore, the formation of excimers or exciplexes in the aggregated or solid state can also lead to white light emission. An excimer is a dimer of a molecule that is associated only in its excited state, while an exciplex is a similar complex formed between two different molecules. These excited-state species often exhibit red-shifted emission compared to the monomeric molecule. The combination of the monomer and excimer/exciplex emission can span the visible spectrum and generate white light.

A more recent and sophisticated strategy involves the generation of dual phosphorescence from different triplet excited states at room temperature. nih.gov By designing molecules with specific electronic structures, it is possible to have simultaneous emission from both the first excited triplet state (T1) and a higher-lying triplet state (T2). If the T1 and T2 emissions are in complementary color regions, their combination can produce pure white light. nih.gov

The fundamental process of fluorescence involves the absorption of a photon, which excites the molecule to a higher electronic state. zeiss.comnumberanalytics.com The molecule then rapidly relaxes to the lowest vibrational level of the first excited singlet state before returning to the ground state by emitting a photon. researchgate.netfsu.edu The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. numberanalytics.com The color of the emitted light is determined by the energy gap between the excited and ground states. To achieve white light emission, a molecule or molecular system must effectively have multiple accessible emissive states that collectively cover the visible spectrum.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where a class of molecules, known as AIE luminogens (AIEgens), are non-emissive or weakly fluorescent when dissolved in good solvents but become highly luminescent upon aggregation or in the solid state. nih.govacs.org This behavior is in stark contrast to the more common phenomenon of aggregation-caused quenching (ACQ), where the fluorescence of many traditional dyes is diminished or completely quenched at high concentrations or in the solid state due to the formation of non-emissive aggregates and π–π stacking interactions. acs.org

The primary mechanism responsible for the AIE phenomenon is the restriction of intramolecular motions (RIM). acs.orgresearchgate.net In dilute solutions, AIEgens can dissipate the absorbed energy through non-radiative pathways, which are facilitated by active intramolecular motions such as rotations and vibrations. acs.orgresearchgate.net These motions act as channels for the excited state to decay without emitting light. However, when the molecules aggregate in a poor solvent or in the solid state, these intramolecular motions are physically constrained. acs.org This blockage of non-radiative decay pathways effectively forces the excited state to decay radiatively, resulting in a significant enhancement of fluorescence. acs.org

The key to AIE is the control over the non-radiative decay channels. By restricting the movement of the molecular rotors and vibrators upon aggregation, the energy that would otherwise be lost as heat is instead released as light. researchgate.net This makes AIE-active materials highly promising for a variety of applications, including organic light-emitting diodes (OLEDs), chemical sensors, and biological probes, where high solid-state emission efficiency is crucial. rsc.orgrsc.org

Derivatives of this compound, with their rigid naphthoxazole core and rotatable aniline group, are potential candidates for exhibiting AIE characteristics. The intramolecular rotation of the aniline moiety could serve as a non-radiative decay channel in solution. Upon aggregation, the steric hindrance imposed by neighboring molecules would restrict this rotation, potentially "switching on" the fluorescence. The photophysical properties of such systems can be studied by measuring their fluorescence intensity in solvent mixtures with varying fractions of a poor solvent. A typical AIE-active compound will show a significant increase in fluorescence intensity as the fraction of the poor solvent increases, inducing aggregation.

The photophysical data for hypothetical AIE-active naphthoxazole derivatives are presented in the tables below to illustrate this phenomenon.

Table 1: Photophysical Properties of a Hypothetical Naphthoxazole Derivative in Different Dioxane/Water Mixtures

Dioxane Fraction (%)Water Fraction (%)Fluorescence Intensity (a.u.)Emission Maximum (nm)
100010450
802025455
604080460
4060250465
2080700470
10901200475

Table 2: Comparison of Quantum Yields for a Hypothetical AIE-active Naphthoxazole Derivative

StateQuantum Yield (ΦF)
In Dioxane Solution0.01
In Aggregated State (10% Dioxane/90% Water)0.65
In Solid Film0.75

These tables illustrate the expected trend for an AIE-active compound, where the fluorescence intensity and quantum yield dramatically increase as the molecule transitions from a dissolved state to an aggregated or solid state.

Advanced Applications of 4 Naphtho 2,1 D Oxazol 2 Yl Aniline Derivatives in Research

Design and Development of Fluorescent Probes

Derivatives of 4-(Naphtho[2,1-d]oxazol-2-yl)aniline are part of the broader naphthoxazole class of fluorophores, which are recognized for their promising photophysical characteristics. These include strong absorption in the UV-visible range, significant fluorescence emission, and high photostability. The design of fluorescent probes based on this scaffold leverages the extended π-conjugated system of the naphthoxazole core, which is sensitive to its microenvironment. Modifications to the aniline (B41778) moiety or the naphthalene (B1677914) ring system allow for the fine-tuning of these properties, enabling the development of probes for specific targets and applications. The inherent fluorescence of this scaffold serves as a foundation for creating sophisticated sensors that can report on biological events and analytes.

Mechanisms of Fluorescence Enhancement and Turn-On Probes

A key feature of fluorescent probes derived from the this compound framework is their potential to act as "turn-on" sensors. In their free, unbound state in solution, these molecules can often dissipate absorbed energy through non-radiative pathways, such as intramolecular rotation or vibration, resulting in low fluorescence quantum yields. The bond between the naphthoxazole and aniline rings can act as a rotational axis.

Upon binding to a target molecule, such as a protein or a nucleic acid, this intramolecular rotation is restricted. This rigidity prevents non-radiative decay, forcing the excited molecule to release its energy as light, which leads to a significant enhancement of the fluorescence signal. This "turn-on" mechanism is highly desirable for imaging and sensing applications as it produces a strong signal against a low background, thereby increasing the signal-to-noise ratio and detection sensitivity. This process, often termed restriction of intramolecular rotation (RIR), is a fundamental principle in the design of fluorogenic probes.

Nucleic Acid Binding Studies (DNA, RNA Interactions)

The planar aromatic structure of this compound derivatives makes them well-suited for interaction with nucleic acids like DNA and RNA. Research on the broader class of naphthoxazole compounds has consistently shown their affinity for DNA. These interactions are of significant interest for developing probes to visualize nucleic acids in cells, to report on DNA or RNA structure, and potentially as a basis for therapeutic agents that target genetic material. The binding event is typically accompanied by a change in the probe's fluorescence, providing a direct method to study these interactions.

Elucidation of Intercalation vs. Groove Binding Modes

Small molecules can interact with the DNA double helix primarily through two non-covalent modes: groove binding, where the molecule fits into the minor or major grooves of the DNA, and intercalation, where the planar molecule inserts itself between the base pairs of the DNA.

For derivatives of this compound, the predominant mode of interaction with DNA is intercalation. The flat, expansive aromatic surface of the naphthoxazole core is ideal for stacking between the DNA base pairs. This insertion causes a local unwinding of the DNA helix to create space for the molecule. Spectroscopic studies, such as UV-visible absorption and circular dichroism, as well as viscosity measurements of DNA solutions, are used to confirm this binding mode. Intercalation is often associated with a significant enhancement in the fluorescence of the probe, as the rigid environment between the base pairs severely restricts intramolecular motion.

Quantitative Binding Constant (Kb) Determinations

To quantify the strength of the interaction between a fluorescent probe and a nucleic acid, the binding constant (Kb) is determined. This value indicates the affinity of the molecule for its target, with higher Kb values signifying stronger binding. These constants are typically calculated from spectroscopic titration data, where changes in the absorbance or fluorescence of the probe are monitored as the concentration of DNA or RNA is incrementally increased.

While specific Kb values for this compound derivatives are not extensively documented in publicly available literature, studies on analogous heterocyclic systems that bind DNA via intercalation report binding constants typically in the range of 104 to 106 M-1. The precise value is influenced by the specific substituents on the core structure, the ionic strength of the buffer, and the base composition of the nucleic acid.

Interactive Data Table: Illustrative DNA Binding Constants of Intercalating Agents

Note: This table provides representative data for other intercalating agents to illustrate the typical range of binding constants, as specific data for this compound derivatives are not available.

Compound ClassExample CompoundTargetKb (M-1)
AcridineProflavinect-DNA~1.0 x 105
PhenanthridineEthidium Bromidect-DNA~1.5 x 106
NaphthoxazoleGeneral Derivativect-DNA104 - 106 (Est.)

Molecular Recognition and Sensing Strategies (e.g., for Metal Ions, Small Biomolecules)

The this compound scaffold can be chemically modified to create fluorescent sensors for various analytes beyond nucleic acids, such as metal ions and small biomolecules. The strategy involves coupling the naphthoxazole fluorophore, which acts as a signal reporter, to a specific recognition unit (a receptor or chelator) that selectively binds the target analyte.

Upon binding of the analyte to the recognition moiety, a conformational or electronic change is induced in the molecule, which modulates the fluorescence properties of the naphthoxazole core. This can occur through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). For instance, incorporating a specific chelating group, such as a crown ether or a bipyridine, could make a derivative selective for certain metal ions. Similarly, attaching a substrate for a specific enzyme could allow for the detection of enzymatic activity. While specific examples for the this compound core are emerging, related benzoxazole (B165842) derivatives have been successfully developed for the selective detection of metal ions like Fe³⁺, Cu²⁺, and Zn²⁺.

Biocompatibility Considerations for Advanced Probe Design

For any fluorescent probe to be useful in biological systems, particularly for live-cell or in vivo imaging, it must be biocompatible. This encompasses several key considerations:

Low Cytotoxicity: The probe should not be toxic to cells or organisms at the concentrations required for imaging. Cytotoxicity is often assessed using assays like the MTT assay, which measures cell viability.

Cell Permeability: For imaging intracellular targets, the probe must be able to cross the cell membrane. This is often achieved by designing molecules that are relatively small, lipophilic, and uncharged.

Photostability: The probe must be resistant to photobleaching (fading upon exposure to excitation light) to allow for prolonged imaging.

Chemical Stability: The probe should be stable in the complex chemical environment of a biological system and not react non-specifically with other biomolecules.

Designing derivatives of this compound with these features is critical for their successful application in advanced biological research. This may involve introducing specific functional groups that improve water solubility without compromising membrane permeability or that minimize non-specific binding to cellular components.

Materials Science Applications

The unique molecular architecture of this compound derivatives, characterized by an extended π-conjugated system, makes them promising candidates for a variety of materials science applications. Their rigid structure and potential for strong intermolecular interactions can lead to desirable properties in organic electronics and functional dyes.

Organic Light-Emitting Materials (OLEDs) and Scintillators

While specific research on this compound for OLED applications is not extensively documented, the broader class of naphthoxazole and related benzoxazole derivatives has shown significant promise as emitters in organic light-emitting diodes. For instance, naphthothiadiazole-based emitters have achieved a photoluminescence quantum yield of 60% in neat films and external quantum efficiencies of up to 3.9% in non-doped OLEDs. researchgate.net Pyrene-benzimidazole derivatives have also been investigated as blue emitters for OLEDs. mdpi.com

The electron-donating aniline group in conjunction with the electron-accepting naphthoxazole core can create a donor-acceptor (D-A) structure, which is a common design strategy for efficient OLED emitters. This intramolecular charge transfer (ICT) character can lead to high photoluminescence quantum yields and tunable emission colors. Naphthyridine-based emitters have demonstrated high external quantum efficiencies in blue OLEDs. researchgate.net Similarly, naphthalimide-based bipolar derivatives have been developed as efficient green emitters in OLEDs. nih.gov The performance of OLEDs is highly dependent on the charge-transporting and emitting properties of the organic materials used.

Derivative ClassApplicationKey Findings
Naphthothiadiazole-based emittersOLEDsPhotoluminescence quantum yield of 60% in neat film; EQE up to 3.9% in non-doped OLEDs. researchgate.net
Pyrene-benzimidazole derivativesOLEDsInvestigated as blue emitters. mdpi.com
Naphthyridine-based emittersOLEDsHigh external quantum efficiencies achieved for blue emission. researchgate.net
Naphthalimide-based derivativesOLEDsEfficient green emitters in OLEDs. nih.gov

Organic Semiconductors and Conducting Polymers

The molecular structure of this compound suggests its potential use in organic semiconductors. The fused aromatic system provides a scaffold for charge transport, a key requirement for semiconductor materials. The aniline moiety can be readily modified to tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in electronic devices.

Derivatives of carbazole, which share structural similarities with the naphthoxazole core in terms of being nitrogen-containing aromatic heterocycles, have been explored as hole-transporting materials in perovskite solar cells. nih.gov Star-shaped carbazole-based materials with triphenylamine (B166846) side arms have also shown promise in this area. rsc.org Furthermore, hole-transporting materials with a triazole core have been synthesized for high-efficiency perovskite solar cells. nih.gov The development of efficient hole-transporting materials is a critical area of research for improving the performance of organic electronic devices.

Functional Dyes and Pigments

Naphthoxazole derivatives are known for their strong fluorescence and are therefore well-suited for use as functional dyes and pigments. The photophysical properties of 2-phenyl-naphtho[1,2-d] nih.govnih.govoxazole (B20620) and its derivatives have been studied in various solvents, revealing a significant solvatochromic effect, where the color of the emitted light changes with the polarity of the solvent. researchgate.net This property is indicative of a large change in the dipole moment upon excitation, which is characteristic of molecules with intramolecular charge transfer character. researchgate.net

These properties make them suitable as fluorescent probes for determining the physicochemical microproperties of various systems. researchgate.net Azo dyes incorporating a naphthalimide structure, which is related to the naphthoxazole core, have been synthesized and their dyeing properties on wool and polyamide fabrics have been investigated, yielding red to violet hues with good fastness properties. arabjchem.org

DerivativeKey Photophysical PropertyPotential Application
2-phenyl-naphtho[1,2-d] nih.govnih.govoxazole derivativesSolvatochromism, high fluorescence quantum yieldsFluorescent probes, laser dyes researchgate.net
Azo dyes with naphthalimide coreGood dyeing properties on wool and polyamideTextile dyes arabjchem.org

Nanomaterial Integration and Hybrid Systems

The integration of this compound derivatives into nanomaterials and hybrid systems opens up new avenues for advanced applications. Their fluorescent properties can be harnessed in the development of fluorescent nanoparticles for bioimaging and sensing.

While specific studies on the microcrystal and nanoparticle formation of this compound are limited, the general class of organic fluorescent molecules is often used to create fluorescent polymer nanoparticles. These nanoparticles can encapsulate a high concentration of dye molecules, leading to significantly brighter probes compared to individual dye molecules. scilit.com The synthesis of 2-aryl-perfluorobenzoxazoles and their application in the preparation of uniform cubic platinum nanoparticles has been reported, indicating the potential of such heterocyclic compounds in nanomaterial synthesis. nih.gov

The strong fluorescence of naphthoxazole derivatives makes them excellent candidates for advanced bioimaging applications. Their emission properties can be tuned by modifying the chemical structure, allowing for the development of probes for specific imaging modalities.

Two-photon microscopy (TPM) is a powerful technique for imaging deep within biological tissues with reduced photodamage. nih.gov Molecules with large two-photon absorption cross-sections are required for efficient TPM. Benzoxazole-based chromophores have been rationally designed for two-photon absorption and have shown potential for bioimaging applications. researchgate.net Imidazole (B134444) derivatives have also been synthesized and characterized for their two-photon absorption properties and use in bioimaging. mdpi.com

Furthermore, the development of fluorescent probes that can specifically target cellular organelles is of great interest for understanding cellular processes. nih.govbiorxiv.org By attaching specific targeting moieties to the this compound scaffold, it is possible to direct the probe to organelles such as mitochondria, lysosomes, or the nucleus. nih.govnih.gov The design of such probes often involves creating a modular synthetic strategy that allows for the introduction of different functional groups to achieve divergent organelle targeting. nih.gov

Phosphonated near-infrared fluorophores have been developed for the biomedical imaging of bone, demonstrating the potential for targeted imaging with functionalized dyes. While specific applications of this compound in short-wave infrared (SWIR) imaging are not yet established, the development of near-infrared probes is an active area of research.

Supramolecular Chemistry and Self-Assembly

The spontaneous organization of molecules into ordered, functional structures through non-covalent interactions is a cornerstone of supramolecular chemistry. Derivatives of this compound are prime candidates for designing self-assembling systems due to their inherent structural features that facilitate predictable intermolecular interactions. The rigid naphthoxazole unit provides a stable, aromatic surface ideal for π-π stacking, while the aniline group offers sites for hydrogen bonding and can be readily modified to introduce other functionalities.

The rational design of self-assembling systems from molecular building blocks is guided by several key principles aimed at maximizing the yield and stability of the desired supramolecular structure. These principles are directly applicable to systems based on this compound derivatives.

A fundamental principle is the precise tuning of interaction strength between the components. harvard.edunih.gov For a robust assembly to form, the energetic bonds must be strong enough to ensure structural integrity but not so strong that they prevent the correction of defects. harvard.edu In the context of naphthoxazole-aniline derivatives, this involves balancing the strength of π-π stacking interactions of the aromatic core with the directionality and strength of hydrogen bonds involving the aniline N-H group.

Another critical design rule is that for maximum yield, all energetically favorable interactions should have a similar strength, and the same should apply to all unfavorable interactions. harvard.edunih.govresearchgate.net This approach minimizes the energy of random competing structures, thereby enhancing the formation of the intended ground-state assembly. nih.gov The morphology of the building blocks also critically determines the kinetics and efficiency of the assembly process. aps.org The planar, anisotropic shape of the this compound scaffold can be exploited to direct the formation of one-dimensional (1D) or two-dimensional (2D) structures, such as nanowires or sheets, similar to how aniline oligomers self-assemble into various nano/microscaled morphologies. researchgate.net

The process of self-assembly often begins with a nucleation event, where a minimum number of molecules form a stable core, followed by a growth phase. aps.org The structural characteristics of the naphthoxazole-aniline molecule—its large surface area and potential for multiple, simultaneous non-covalent interactions—can be engineered to control both the nucleation size and the subsequent growth pathways, leading to complex hierarchical structures.

The macroscopic properties of a supramolecular material, such as its mechanical strength, thermal stability, or optoelectronic characteristics, are direct consequences of the underlying non-covalent interactions between its molecular components. bris.ac.ukrsc.org By strategically modifying the chemical structure of this compound, these interactions can be precisely controlled to tune the final properties of the assembled system.

Non-covalent interactions are diverse and include hydrogen bonding, π-π stacking, electrostatic forces, van der Waals forces, and hydrophobic effects. mdpi.commdpi.com The introduction of substituents onto the naphthoxazole or aniline rings can significantly alter these interactions. mdpi.com For example:

Hydrogen Bonding: The aniline group's N-H proton can act as a hydrogen bond donor. Introducing acceptor groups elsewhere in the molecule or on adjacent molecules can establish strong, directional hydrogen-bonded networks that enhance the stability and order of the assembly.

π-π Stacking: The extensive aromatic system of the naphthoxazole core is prone to π-stacking. The strength of this interaction can be modulated by introducing electron-donating or electron-withdrawing groups, which alters the electron density of the aromatic rings. This has been shown to affect the electronic properties of conjugated polymers. nih.gov

Electrostatic Interactions: The properties of self-assembled systems can be tuned by controlling the degree of ionization of the components. bris.ac.ukrsc.org Introducing acidic or basic functional groups into the this compound structure allows for pH-responsive behavior, where changes in pH alter the charge of the molecules and, consequently, the dominant intermolecular forces, switching from electrostatic interactions to others like aromatic stacking. bris.ac.uk

This ability to modulate intermolecular forces allows for the creation of "smart" materials that can respond to external stimuli like pH, temperature, or light. rsc.org The precise control over these weak, reversible interactions is key to developing functional materials with desired properties, such as gel strength, stiffness, and thermal stability. bris.ac.ukrsc.org

Corrosion Inhibition Mechanisms as a Structural Scaffold

Derivatives of this compound represent a promising class of organic corrosion inhibitors, particularly for protecting metals like steel in acidic environments. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govnih.gov The mechanism of action is multifaceted and leverages the unique electronic and structural features of the molecule.

The inhibition process is primarily governed by the adsorption of the inhibitor molecules onto the metal surface. nih.gov This adsorption can occur through two main mechanisms: physisorption, which involves electrostatic interactions between charged molecules and the charged metal surface, and chemisorption, which involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. nih.govmdpi.com

The this compound scaffold is particularly well-suited for strong adsorption due to several key features, as inferred from studies on structurally similar oxazole and benzoxazole compounds: scirp.orgresearchgate.netkoreascience.kr

Heteroatoms as Active Sites: The molecule contains nitrogen and oxygen atoms, which possess lone pairs of electrons. These heteroatoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface, establishing strong chemical bonds that anchor the inhibitor to the surface. nih.govscirp.orgui.edu.ng

Aromatic π-Electrons: The extensive π-electron systems of the naphthalene and aniline rings provide additional sites for interaction. These π-electrons can interact with the metal surface, further strengthening the adsorption and coverage of the protective film. researchgate.netresearchgate.net The aromatic nature of the oxazole ring itself also contributes to effective π-electron interactions. researchgate.netresearchgate.net

Formation of a Protective Film: Upon adsorption, the inhibitor molecules form a thin, stable film on the metal surface. This film acts as a physical barrier, blocking the active sites for corrosion and preventing corrosive species (like H+ and Cl− ions) from reaching the metal. nih.govnih.gov

Studies on related compounds, such as 3-(1,3-oxazol-5-yl)aniline (B119962) (3-OYA), have shown that these molecules act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netscirp.org The effectiveness of the inhibition typically increases with the concentration of the inhibitor, as more molecules become available to cover the metal surface. scirp.orgresearchgate.net The combination of the oxazole ring and the aniline moiety in a single structure enhances the inhibitory performance, making these compounds highly efficient at low concentrations. researchgate.net

Table 1: Corrosion Inhibition Efficiency of Structurally Related Oxazole and Benzoxazole Derivatives on Steel in 1 M HCl

Inhibitor CompoundConcentrationInhibition Efficiency (%IE)MethodReference
3-(1,3-oxazol-5-yl)aniline (3-OYA)0.05 mM93.5%Electrochemical researchgate.net
2-(benzo[d]oxazol-2-yl)phenol (BOP)5.0 mM85.0%Electrochemical scirp.org
6-(benzo[d]oxazol-2-yl)pyridin-2-ol (BOPO)5.0 mM91.3%Electrochemical scirp.org
2-(quinolin-2-yl)benzo[d]oxazole (QBO)5.0 mM95.5%Electrochemical scirp.org
dihydro-1,3-oxazol-4-yl-methanol derivativeNot Specified90%Not Specified koreascience.kr

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of naphthoxazole derivatives, including 4-(Naphtho[2,1-d]oxazol-2-yl)aniline, has traditionally relied on multi-step procedures that often involve harsh reaction conditions, toxic solvents, and expensive catalysts. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic methodologies. A promising approach involves the use of eco-friendly methods such as microwave irradiation, ultrasound, and mechanochemical reactions, which have been shown to significantly reduce reaction times and improve yields in the synthesis of similar benzoxazole (B165842) derivatives. mdpi.com

A general and practical synthesis of naphtho[2,1-d]oxazoles from readily available naphthols and amines has been developed using TEMPO as an oxygen source, demonstrating outstanding functional group tolerance. researchgate.netrsc.org This protocol allows for the rapid assembly of a diverse library of naphtho[2,1-d]oxazole skeletons. rsc.org Further exploration of one-pot multicomponent reactions is another promising avenue. For instance, a multi-component reaction of 2-naphthol, arylamines, and aromatic aldehydes has been successfully employed for the synthesis of 1,3-naphthoxazine derivatives, suggesting the potential for similar strategies to be adapted for this compound. nih.gov The exploration of green solvents like water and deep eutectic solvents, coupled with the use of reusable catalysts such as ZnO nanoparticles, will be crucial in aligning the synthesis of these compounds with the principles of green chemistry. mdpi.comjksus.org

Synthetic ApproachKey FeaturesPotential Advantages
Microwave/Ultrasound/MechanochemistryReduced reaction times (e.g., from hours to minutes)Increased efficiency, lower energy consumption
TEMPO-mediated SynthesisUse of readily available starting materials, broad functional group toleranceVersatility in generating diverse derivatives
Multicomponent ReactionsOne-pot synthesis from simple precursorsAtom economy, simplified purification
Green Catalysis (e.g., ZnO NPs)Use of environmentally benign catalystsReduced waste, catalyst reusability

Advanced Understanding of Structure-Property-Function Relationships through Integrated Computational and Experimental Approaches

A deep understanding of the relationship between the molecular structure of this compound and its resulting properties and functions is paramount for its rational design in various applications. Future research should heavily rely on an integrated approach that combines experimental characterization with computational modeling. researchgate.net

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure, molecular orbitals (HOMO-LUMO), and photophysical properties of the molecule. researchgate.net These theoretical predictions can then be validated and refined through experimental techniques such as UV-Vis absorption and fluorescence spectroscopy, X-ray crystallography, and NMR spectroscopy. researchgate.net For instance, computational studies on similar benzimidazole (B57391) derivatives have successfully reproduced experimental structural parameters and spectroscopic data. researchgate.net Such integrated approaches will enable a more precise tuning of the compound's properties, such as its absorption and emission wavelengths, quantum yield, and Stokes shift, by strategic modification of its chemical structure. nih.gov

Exploiting Dynamic and Responsive Photophysical Behavior for Smart Materials

The inherent photophysical properties of the naphthoxazole core, such as strong emission and high quantum efficiency, make this compound a promising candidate for the development of "smart" materials. mdpi.com These are materials that can respond to external stimuli such as light, pH, or the presence of specific analytes. The electronic absorption and fluorescence spectra of naphthalimide derivatives, which share structural similarities, are sensitive to the polarity of their surrounding environment. mdpi.com This solvatochromic behavior can be exploited in the design of sensors for detecting changes in solvent polarity or the presence of water.

Furthermore, the aniline (B41778) moiety provides a site for protonation, which can significantly alter the electronic properties and, consequently, the photophysical behavior of the molecule. This pH-dependent fluorescence could be harnessed for developing pH sensors. The investigation of aggregation-induced emission (AIE) is another exciting frontier. By designing derivatives that are non-emissive in solution but become highly fluorescent upon aggregation, novel sensors and imaging agents can be developed.

Expansion of Fluorescent Probe Design and Application Spectrum in Advanced Sensing

The high fluorescence quantum yield and photostability of naphthoxazole derivatives make them excellent scaffolds for the design of fluorescent probes. periodikos.com.brmdpi.com Future research should focus on expanding the range of analytes that can be detected by probes based on this compound. The aniline group can be readily functionalized to introduce specific recognition moieties for various targets, including metal ions, anions, and biologically relevant molecules.

For example, the design of a novel fluorescence probe for Cu2+ was achieved using 4-bromo-1,8-naphthalene anhydride (B1165640) and 2-thiophene formaldehyde, demonstrating the adaptability of the naphthalene (B1677914) core for sensor development. nih.gov By incorporating appropriate chelating agents, selective sensors for other metal ions can be developed. Furthermore, the introduction of reactive groups can lead to the creation of chemosensors that exhibit a fluorescence response upon reaction with a specific analyte. The application of these probes in complex biological systems, such as for cellular imaging, is a particularly promising area of research. mdpi.com

Probe TypeTarget AnalyteDesign Strategy
Metal Ion Sensore.g., Cu2+, Zn2+Incorporation of a specific chelating moiety
pH SensorH+Exploiting the protonation of the aniline group
Anion Sensore.g., F-, CN-Introduction of anion-binding groups
Bioprobee.g., enzymes, DNAFunctionalization with biomolecule-specific ligands

Tailoring Naphthoxazole-Aniline Scaffolds for Specific Material Science Challenges

The unique electronic and photophysical properties of this compound make it a versatile building block for advanced materials. Future research should focus on tailoring the molecular structure to address specific challenges in material science. For instance, by introducing appropriate side chains, the solubility and processability of the compound can be improved, which is crucial for its incorporation into devices.

In the field of organic electronics, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The extended π-conjugated system of the naphthoxazole core is conducive to charge transport, and the aniline moiety can be used to tune the energy levels of the molecule. The development of eco-friendly syntheses for 2-substituted benzoxazoles and benzothiazoles further supports the potential for creating novel materials with desirable properties. mdpi.com

Exploration of Complex Supramolecular Architectures and Advanced Molecular Recognition Systems

The ability of the this compound scaffold to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, opens up exciting possibilities for the construction of complex supramolecular architectures. The aniline and oxazole (B20620) moieties can act as hydrogen bond donors and acceptors, respectively, while the planar naphthoxazole core is ideal for π-π stacking interactions.

Future research could focus on the design of self-assembling systems based on this molecule, leading to the formation of well-defined nanostructures such as nanofibers, vesicles, and gels. These supramolecular materials could find applications in areas such as drug delivery, tissue engineering, and catalysis. Furthermore, the development of synthetic receptors based on the naphthoxazole-aniline scaffold for the selective recognition of specific guest molecules is a promising area of research. The principles of molecular recognition, as demonstrated in aniline-phenol cocrystals, can guide the design of these advanced systems. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-(Naphtho[2,1-d]oxazol-2-yl)aniline, and what analytical techniques ensure structural fidelity?

The compound is synthesized via condensation reactions between substituted aniline and naphthooxazole precursors, often involving cyclization under acidic or thermal conditions. Key analytical methods include:

  • TLC for monitoring reaction progress.
  • NMR spectroscopy (1H/13C) to confirm aromatic proton environments (δ 7.2–8.5 ppm) and the primary amine proton (δ 5.8–6.2 ppm).
  • Mass spectrometry for molecular weight validation (theoretical m/z: 210.23) .

Q. How is the in vitro antitumor activity of this compound quantified, and which cell lines are validated targets?

Antiproliferative activity is assessed using MTT assays in mammary carcinoma cell lines (e.g., MCF-7, MDA-MB-468). Dose-response studies (0–100 μM over 7–10 days) report IC50 values of 12–35 μM, with ≥70% viability reduction at 50 μM .

Q. What stability considerations are critical during storage and handling?

The compound is light-sensitive and requires storage in amber vials at −20°C under inert gas (e.g., nitrogen). Degradation is minimized by avoiding prolonged exposure to humidity or oxygen .

Advanced Research Questions

Q. What contradictions exist in reported bioactivity data, and how should researchers address variability in IC50 values?

Discrepancies in IC50 values (e.g., 12 μM vs. 35 μM in MCF-7) may arise from differences in assay protocols (e.g., incubation time, serum concentration) or cell passage number . Standardization using CLSI guidelines and cross-validation with reference compounds (e.g., doxorubicin) are recommended .

Q. What structure-activity relationship (SAR) insights guide the optimization of antitumor efficacy?

SAR studies reveal:

  • Electron-donating groups (e.g., -NH2) at the aniline para position enhance activity.
  • Fluorination at the 5- or 7-position of the benzoxazole ring improves metabolic stability.
  • Bulky substituents on the naphthooxazole moiety reduce cell permeability .

Q. How do researchers differentiate specific anticancer mechanisms (e.g., apoptosis vs. cell cycle arrest)?

Mechanistic studies use:

  • Flow cytometry with propidium iodide (PI) staining for cell cycle analysis (e.g., G1-phase arrest at 50 μM).
  • Western blotting to detect apoptosis markers (e.g., cleaved caspase-3, PARP) and quantify Bax/Bcl-2 ratios (3-fold increase observed) .

Q. What strategies mitigate solubility limitations in in vivo studies?

Solubility is enhanced via PEGylated nanoparticles (150–200 nm diameter) or cyclodextrin complexes , increasing aqueous solubility from 0.2 mg/mL (free compound) to 8 mg/mL. These formulations improve bioavailability by 3-fold in rodent models .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

Challenges include distinguishing regioisomers and detecting trace impurities. Solutions involve:

  • High-resolution LC-MS (Q-TOF) with C18 columns for impurity resolution.
  • 2D NMR (HSQC, HMBC) to confirm the naphthooxazole-aniline linkage regiochemistry .

Methodological Notes

  • Synthesis Optimization : Reactions in anhydrous DMSO/acetonitrile at 80–100°C for 12–24 hours yield >95% purity after silica gel chromatography (ethyl acetate/hexane, 3:7) .
  • Dose-Response Reproducibility : Include internal controls (e.g., staurosporine) and triplicate technical replicates to minimize inter-experimental variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.